1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)-

Description

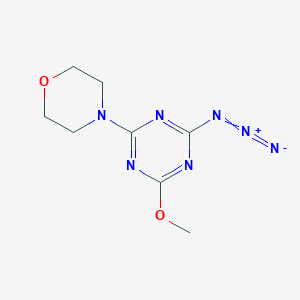

1,3,5-Triazine derivatives are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. The compound 2-azido-4-methoxy-6-(4-morpholinyl)-1,3,5-triazine is distinguished by its unique substituents: an azide (-N₃) at position 2, a methoxy (-OCH₃) group at position 4, and a morpholinyl moiety (a six-membered ring containing one oxygen and one nitrogen atom) at position 4. These substituents confer distinct physicochemical and biological properties.

The azide group enables participation in click chemistry (e.g., azide-alkyne cycloaddition), making the compound valuable for polymer synthesis and bioconjugation . The morpholinyl substituent improves solubility and may modulate interactions with biological targets, such as enzymes or receptors .

Photochemical studies of this compound reveal its ability to generate singlet and triplet triazinylnitrenes upon irradiation, which react with solvents like dimethyl sulfoxide (Me₂SO) to form ylides or polymeric products . This reactivity is critical for applications in materials science and drug development.

Properties

CAS No. |

496949-14-5 |

|---|---|

Molecular Formula |

C8H11N7O2 |

Molecular Weight |

237.22 g/mol |

IUPAC Name |

4-(4-azido-6-methoxy-1,3,5-triazin-2-yl)morpholine |

InChI |

InChI=1S/C8H11N7O2/c1-16-8-11-6(13-14-9)10-7(12-8)15-2-4-17-5-3-15/h2-5H2,1H3 |

InChI Key |

XUQVJYMCHVNIEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Azido-6-methoxy-1,3,5-triazin-2-yl)morpholine undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted triazine derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of aldehydes or acids

Scientific Research Applications

4-(4-Azido-6-methoxy-1,3,5-triazin-2-yl)morpholine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

Industry: Utilized in the development of flame-retardant materials and other specialized industrial applications

Mechanism of Action

The mechanism of action of 4-(4-azido-6-methoxy-1,3,5-triazin-2-yl)morpholine involves its reactivity due to the presence of the azido group. The azido group can undergo click chemistry reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including drug development and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected 1,3,5-Triazine Derivatives

Photochemical Behavior

- The target compound undergoes photolysis to generate singlet and triplet nitrenes, reacting with solvents to form ylides (e.g., with Me₂SO) or amino-triazines .

- In contrast, chloro-substituted triazines (e.g., 2-chloro-4-methoxy-6-naphthyl-triazine) are photostable, prioritizing applications in UV stabilizers .

Biological Activity

1,3,5-Triazine derivatives have garnered significant attention in pharmaceutical and agricultural research due to their diverse biological activities. The compound 1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)- is particularly notable for its potential applications in medicinal chemistry and crop protection. This article explores its biological activity, including antibacterial, anticancer, and antifungal properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)- is with a molecular weight of approximately 281.32 g/mol. Its structure includes a triazine ring substituted with an azido group and a morpholine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₅O₃ |

| Molecular Weight | 281.32 g/mol |

| CAS Number | [6601-22-5] |

| Physical State | Solid |

Antimicrobial Activity

Research has demonstrated that triazine derivatives exhibit significant antimicrobial properties. A study highlighted the inhibitory effects of various 1,3,5-triazine derivatives on bacterial DNA gyrases, showcasing their potential as antibacterial agents. The compound exhibited an IC50 value of approximately against DNA gyrase from E. coli, indicating potent antibacterial activity .

Anticancer Activity

The anticancer potential of 1,3,5-triazine derivatives has been extensively studied. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that certain derivatives had IC50 values as low as against colorectal cancer cell lines (DLD-1 and HT-29) . These compounds were found to modulate apoptotic pathways by increasing BAX expression while decreasing Bcl-2 levels.

Antifungal Activity

In addition to antibacterial and anticancer properties, triazine derivatives also exhibit antifungal activity. The compound demonstrated an MIC value of against Candida albicans, suggesting its effectiveness in treating fungal infections .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazine derivatives against pathogenic bacteria. The results indicated that compounds similar to 1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)- effectively inhibited the growth of E. coli and Pseudomonas aeruginosa, with MIC values ranging from to .

Anticancer Evaluation

Another study focused on the anticancer activity of triazine derivatives in different cancer cell lines. The findings revealed that specific analogs had significant cytotoxic effects on glioblastoma (LN-18 and LN-229) cell lines with IC50 values around to . These results suggest that modifications in the triazine structure can enhance anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.